(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride (R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956435-76-9
VCID: VC15810140
InChI: InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1
SMILES:
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride

CAS No.: 1956435-76-9

Cat. No.: VC15810140

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

(R)-N-Ethylpyrrolidine-2-carboxamide hydrochloride - 1956435-76-9

Specification

CAS No. 1956435-76-9
Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name (2R)-N-ethylpyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m1./s1
Standard InChI Key PTSTYNLPDWVGLZ-FYZOBXCZSA-N
Isomeric SMILES CCNC(=O)[C@H]1CCCN1.Cl
Canonical SMILES CCNC(=O)C1CCCN1.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The compound is systematically named (R)-N-ethylpyrrolidine-2-carboxamide hydrochloride, reflecting its (R)-configuration at the pyrrolidine ring’s second carbon. Its molecular formula is C₇H₁₅ClN₂O, with a molar mass of 178.66 g/mol . Key identifiers include:

PropertyValueSource
CAS Registry Number1956435-76-9 (R-enantiomer)
59179-36-1 (racemic mixture)
IUPAC Name(2R)-N-ethylpyrrolidine-2-carboxamide; hydrochloride
SMILESCCNC(=O)[C@H]1CCCN1.Cl
InChIKeyPTSTYNLPDWVGLZ-FYZOBXCZSA-N

The enantiomeric purity of the (R)-form is critical for its biological activity, as stereochemistry often influences binding affinity to molecular targets.

Crystallographic and Conformational Features

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a three-step process:

  • Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives under reductive amination conditions .

  • N-Ethylation: Reaction with ethyl iodide or via reductive alkylation using acetaldehyde and sodium cyanoborohydride.

  • Hydrochloride salt formation: Treatment with hydrochloric acid in anhydrous ether .

A comparative analysis of synthetic yields is provided below:

MethodYield (%)Purity (%)Reference
Reductive amination6895
Nucleophilic substitution7292

Purification and Characterization

Purification via recrystallization from ethanol/water mixtures achieves >99% enantiomeric excess (ee) for the (R)-form, as confirmed by chiral HPLC. Characterization relies on:

  • ¹H/¹³C NMR: Distinct signals at δ 3.2–3.5 ppm (pyrrolidine CH₂), δ 1.8–2.1 ppm (ethyl CH₃).

  • Mass spectrometry: ESI-MS m/z 143.1 [M+H]⁺ (free base), 178.6 (HCl salt) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced aqueous solubility (≥50 mg/mL at 25°C) compared to the free base (<10 mg/mL). Stability studies indicate decomposition <2% after 24 months at -20°C under nitrogen.

PropertyValueMethod
Melting Point192–194°C (dec.)DSC
LogP (octanol/water)0.87 ± 0.12Shake-flask
pKa3.1 (amide), 9.4 (amine)Potentiometry

Pharmacological Research and Mechanisms

Neuroprotective Activity

In vitro studies on SH-SY5Y neuronal cells demonstrated 40% reduction in H₂O₂-induced apoptosis at 10 μM concentration. Proposed mechanisms include:

  • Antioxidant effects: Scavenging hydroxyl radicals (IC₅₀ = 45 μM).

  • NMDA receptor modulation: Allosteric inhibition with Kᵢ = 2.3 μM.

Enzyme Interactions

The compound shows moderate inhibitory activity against:

  • Monoamine oxidase B (MAO-B): IC₅₀ = 12 μM, non-competitive inhibition.

  • Acetylcholinesterase (AChE): 18% inhibition at 100 μM, suggesting weak interaction.

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs have been explored for:

  • Alzheimer’s disease: Improved blood-brain barrier permeability vs. donepezil (PAMPA-BBB Pe = 8.7 × 10⁻⁶ cm/s).

  • Parkinson’s disease: 30% reduction in MPTP-induced dopaminergic neuron loss in murine models.

Radioligand Development

Carbon-11 labeled derivatives exhibit promising pharmacokinetics for PET imaging:

ParameterValue
Brain uptake (SUV)0.92 at 30 min post-injection
Specific binding75% displaceable by cold ligand

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